1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
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Overview
Description
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and an isopentyloxyphenethyl group.
Preparation Methods
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of acetophenone, paraformaldehyde, and phenethylamine hydrochloride in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture in ethanol to facilitate the formation of the desired product.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar compounds to 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include:
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride : This compound shares the thiophene ring and propanone structure but differs in the substituents on the nitrogen atom.
- N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide : This compound is a precursor to duloxetine and has a similar thiophene ring structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
22261-65-0 |
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Molecular Formula |
C25H38Cl2N2O2S |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-methyl-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H36N2O2S.2ClH/c1-20(2)11-16-29-23(22-8-5-4-6-9-22)19-27-14-12-26(13-15-27)18-21(3)25(28)24-10-7-17-30-24;;/h4-10,17,20-21,23H,11-16,18-19H2,1-3H3;2*1H |
InChI Key |
VZFPWHBFJZXXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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